Photoreactive cross-linking often involves long UV exposure, damaging sensitive substrates. TDBA (CAS 85559-46-2) overcomes this via rapid carbene insertion at 365 nm, cross-linking in 10-15 minutes without substrate degradation. • Achieves ultra-high-resolution QD photopatterning (>15,000 ppi) for displays. • Prevents interlayer mixing in printed organic electronics, boosting EQE. • Minimizes background in photoaffinity labeling. Reliable global supply and batch consistency.
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid (TDBA, CAS 85559-46-2) is a highly efficient, heterobifunctional photoreactive cross-linker featuring a trifluoromethyldiazirine (TFMD) photophore and a benzoic acid conjugation handle. Upon mild UV irradiation (~350–365 nm), the diazirine group rapidly expels nitrogen to generate a highly reactive carbene intermediate that inserts into adjacent C-H, N-H, or O-H bonds. The benzoic acid moiety allows for straightforward activation (e.g., via EDC/NHS) to couple with primary amines on proteins, polymers, or quantum dot surfaces. In industrial and advanced research procurement, TDBA is prioritized over traditional photophores for its rapid reaction kinetics, chemical stability in the dark, and ability to cross-link materials without requiring harsh, short-wavelength UV light that degrades sensitive substrates .
Substituting TDBA with generic benzophenone (BP) or aryl azide (AA) cross-linkers introduces severe process limitations and performance trade-offs. Aryl azides require high-energy UV activation (<300 nm), which frequently causes irreversible photolytic damage, protein denaturation, and polymer degradation. Benzophenones, while excitable at safer wavelengths (~350 nm), operate via a reversible diradical mechanism that necessitates prolonged irradiation times (often >30–60 minutes), increasing the risk of non-specific background labeling and UV-induced cellular or material damage [1]. Furthermore, the bulky steric profile of benzophenones can perturb native biomolecular interactions and disrupt the close packing of organic electronic layers. TDBA’s compact trifluoromethyldiazirine core provides a superior alternative by generating highly reactive carbenes at 365 nm, achieving high-density cross-linking in a fraction of the time (10–15 minutes) while preserving the intrinsic optical and biological properties of the target system.
Aryl azides require high-energy UV light (<300 nm) to generate reactive nitrenes, which frequently leads to protein denaturation and polymer backbone degradation. In contrast, TDBA generates highly reactive carbenes upon irradiation at ~350–365 nm . This shift to longer-wavelength UV activation completely bypasses the threshold for standard biomolecular and organic electronic UV damage, ensuring that the structural integrity of the target substrate is preserved during the cross-linking process.
| Evidence Dimension | Activation Wavelength |
| Target Compound Data | TDBA (Diazirine): ~350–365 nm |
| Comparator Or Baseline | Aryl Azides: <300 nm |
| Quantified Difference | Shift of >50 nm to lower-energy, non-destructive UV range |
| Conditions | Standard photoaffinity labeling and cross-linking protocols |
Prevents irreversible photolytic damage to sensitive proteins, polymers, and active pharmaceutical ingredients during procurement-scale processing.
Benzophenones operate via a reversible excited triplet state that requires prolonged irradiation (often exceeding 30–60 minutes) to achieve sufficient hydrogen abstraction, increasing the likelihood of non-specific side reactions. TDBA, conversely, undergoes irreversible photolysis to form a carbene that reacts near-instantaneously with adjacent bonds, achieving complete cross-linking in 10–15 minutes . This accelerated kinetic profile dramatically reduces processing time and minimizes background noise.
| Evidence Dimension | Irradiation Time for Effective Cross-linking |
| Target Compound Data | TDBA: 10–15 minutes |
| Comparator Or Baseline | Benzophenones: >30–60 minutes |
| Quantified Difference | Up to 75% reduction in required UV exposure time |
| Conditions | 365 nm UV irradiation in standard conjugation environments |
Dramatically improves manufacturing throughput and reduces the risk of UV-induced degradation in time-sensitive industrial workflows.
In the fabrication of solution-processed OLEDs, sequential deposition often causes interlayer mixing and surface erosion. Utilizing trifluoromethyldiazirine cross-linkers like TDBA to cure soluble organic materials into insoluble networks prevents this mixing. Devices fabricated with diazirine-crosslinked layers demonstrated a six-fold enhancement in maximum external quantum efficiency (EQE) from 1.1% to 6.8%, alongside a reduction in turn-on voltage from 3.8 V to 3.0 V compared to uncrosslinked baselines [1].
| Evidence Dimension | External Quantum Efficiency (EQEmax) and Turn-on Voltage |
| Target Compound Data | Diazirine-crosslinked OLED: 6.8% EQEmax, 3.0 V turn-on |
| Comparator Or Baseline | Uncrosslinked baseline: 1.1% EQEmax, 3.8 V turn-on |
| Quantified Difference | 6-fold EQE enhancement and 0.8 V reduction in turn-on voltage |
| Conditions | Solution-processed phosphorescent OLEDs (ITO/PEDOT:PSS/NPB/cross-linker/EML/ETL) |
Validates TDBA as a critical process enabler for high-efficiency, multi-layer printed electronics without degrading active layer performance.
The structural integrity of multi-layer organic electronics relies on smooth interfaces. Uncrosslinked solution-deposited hole transporting materials (e.g., NPB) exhibit significant surface erosion during subsequent solvent deposition, resulting in an average surface roughness (Ra) of 6.4 nm. Cross-linking the layer with diazirine chemistry reduces the surface roughness to just 1.0 nm [1]. This stabilization prevents short circuits and ensures uniform charge transport across the device.
| Evidence Dimension | Surface Roughness (Ra) |
| Target Compound Data | Diazirine-crosslinked NPB layer: 1.0 nm |
| Comparator Or Baseline | Uncrosslinked NPB layer: 6.4 nm |
| Quantified Difference | 84% reduction in surface roughness |
| Conditions | Atomic Force Microscopy (AFM) of solution-deposited hole transporting layers |
Ensures high-yield, defect-free manufacturing of printed organic electronics by eliminating solvent-induced surface erosion.
Conventional photopatterning of colloidal quantum dots (QDs) relies on ligand exchange processes that cause severe optical deterioration and luminescence quenching. TDBA functions as a bifunctional ligand/crosslinker that anchors directly to the QD surface via its benzoic acid moiety while utilizing the diazirine group for direct cross-linking. This surface-anchored mechanism circumvents ligand exchange, preserving the intrinsic QD luminescence while significantly enhancing cross-linking density and achieving ultra-high pattern fidelity suitable for >15,000 ppi resolutions [1].
| Evidence Dimension | Patterning Mechanism and Optical Preservation |
| Target Compound Data | TDBA: Direct surface-anchored crosslinking (no optical deterioration) |
| Comparator Or Baseline | Conventional methods: Ligand exchange (causes luminescence quenching) |
| Quantified Difference | Elimination of optical deterioration with enhanced cross-linking density |
| Conditions | Direct photopatterning of colloidal nanocrystals for QLEDs under 365 nm UV |
Provides a non-destructive, scalable patterning solution essential for the commercial production of ultra-high-resolution QLED displays.
TDBA is highly recommended as a bifunctional ligand and photocrosslinker for the direct photopatterning of colloidal quantum dots. Its ability to anchor to QD surfaces and cross-link under mild 365 nm UV light without requiring destructive ligand exchange makes it an ideal procurement choice for fabricating pixelated, high-efficiency QLED displays with ultra-high resolution (>15,000 ppi) [2].
In the production of printed organic electronics, TDBA serves as a critical additive to prevent interlayer mixing. By rapidly converting soluble hole-transporting or emissive layers into highly cross-linked, insoluble networks, it enables the sequential deposition of subsequent layers without solvent-induced surface erosion, directly improving device EQE and reducing turn-on voltages [1].
For pharmaceutical research requiring the mapping of transient protein-ligand or protein-lipid interactions, TDBA is the preferred photoaffinity label. Its compact trifluoromethyldiazirine core minimizes steric interference, while its rapid carbene generation at 365 nm ensures high-yield cross-linking in 10-15 minutes, avoiding the high background noise and UV-induced protein damage associated with benzophenones and aryl azides [3].
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